N-ethyl-2-methoxyaniline

Description

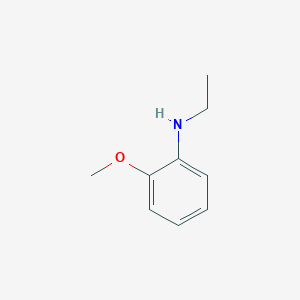

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-10-8-6-4-5-7-9(8)11-2/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSPWDWPGXKTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447128 | |

| Record name | Benzenamine, N-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15258-43-2 | |

| Record name | Benzenamine, N-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-ethyl-2-methoxyaniline molecular structure and weight

An In-depth Technical Guide to N-ethyl-2-methoxyaniline: Molecular Structure, Properties, and Synthesis

Abstract

This compound is a disubstituted aniline derivative featuring both an ethylamino and a methoxy functional group on a benzene ring. As a chemical intermediate, it serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of its functional groups allows for targeted modifications, making it a key precursor for various biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed, field-proven protocol for the synthesis and purification of this compound. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's characteristics and handling.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. A precise understanding of its identity and physical properties is paramount for its application in any synthetic or analytical context.

Chemical Structure and Identifiers

This compound consists of a benzene ring where an ethylamino group and a methoxy group are positioned ortho to each other (at positions 1 and 2, respectively). The presence of the secondary amine and ether functionalities on the aromatic ring defines its chemical reactivity.

Caption: 2D Molecular Structure of this compound.

Molecular Weight

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.

The average molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element, while the monoisotopic mass is calculated using the mass of the most abundant isotope for each element. The latter is particularly important for high-resolution mass spectrometry.

Tabulated Physicochemical Properties

The following table summarizes the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 15258-43-2 | [4] |

| Molecular Formula | C₉H₁₃NO | [2][4][5] |

| Molecular Weight | 151.21 g/mol | [1][2][3] |

| SMILES | CCNC1=CC=CC=C1OC | [5] |

| InChI Key | RUSPWDWPGXKTFO-UHFFFAOYSA-N | [5] |

| Appearance | Pale yellow to brown liquid (Predicted) | [6] |

| Boiling Point | ~225 °C (Predicted, based on 2-methoxyaniline) | [6][7] |

| Density | ~1.09 g/cm³ (Predicted, based on 2-methoxyaniline) | [6][7] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via reductive amination. This method is widely employed for the N-alkylation of primary and secondary amines due to its high selectivity and efficiency.

Synthetic Strategy: Reductive Amination

Reductive amination involves two key stages:

-

Imine Formation: The primary amine of the starting material, 2-methoxyaniline, reacts with an aldehyde (acetaldehyde) to form a Schiff base, or imine, intermediate. This reaction is typically reversible and often acid-catalyzed to facilitate the dehydration step.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond using a suitable reducing agent. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst).[8]

This one-pot procedure avoids the isolation of the often-unstable imine intermediate and minimizes the formation of over-alkylated byproducts, making it a trustworthy and self-validating system for producing the desired secondary amine.[8]

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 2-methoxyaniline and acetaldehyde.

Materials:

-

2-Methoxyaniline (1.0 equiv)

-

Acetaldehyde (1.2 equiv)

-

Methanol (as solvent)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexane mixture (as eluent)

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-methoxyaniline (1.0 equiv) and dissolve it in methanol.

-

Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (1.2 equiv) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which the imine intermediate will form.

-

Reduction: While maintaining the temperature at 0 °C, add sodium borohydride (1.5 equiv) portion-wise over 15-20 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding water to decompose any excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous residue with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash helps to break any emulsions and begins the drying process.

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter the mixture to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane) to afford pure this compound.[8]

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Elucidation

Confirmation of the molecular structure of the synthesized product is achieved through a combination of spectroscopic techniques. While experimental data for this compound is not widely published, the expected spectral characteristics can be reliably predicted based on its functional groups and the analysis of closely related compounds.[9]

Predicted Spectroscopic Data

The following table summarizes the anticipated key signals for confirming the identity of this compound.

| Technique | Expected Observation | Interpretation |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 151 | Confirms the molecular weight. |

| Fragment at m/z = 136 | Loss of a methyl group (-CH₃). | |

| Fragment at m/z = 122 | Loss of an ethyl group (-CH₂CH₃). | |

| FT-IR (cm⁻¹) | 3350 - 3450 (medium, sharp) | N-H stretch of the secondary amine. |

| 2850 - 3000 (strong) | C-H aliphatic stretches (ethyl & methoxy). | |

| 1580 - 1610 (strong) | C=C aromatic ring stretch. | |

| 1230 - 1270 (strong) | Asymmetric C-O-C stretch of aryl ether. | |

| ¹H NMR (ppm) | ~7.0 - 6.8 (4H, m) | Aromatic protons. |

| ~4.0 - 5.0 (1H, br s) | N-H proton. | |

| ~3.85 (3H, s) | Methoxy (-OCH₃) protons. | |

| ~3.15 (2H, q) | Methylene (-NH-CH₂-) protons. | |

| ~1.25 (3H, t) | Methyl (-CH₂-CH₃) protons. | |

| ¹³C NMR (ppm) | ~148, ~140 | Aromatic carbons attached to O and N. |

| ~122, ~120, ~115, ~110 | Remaining aromatic carbons. | |

| ~55 | Methoxy (-OCH₃) carbon. | |

| ~38 | Methylene (-NH-CH₂-) carbon. | |

| ~15 | Methyl (-CH₂-CH₃) carbon. |

Safety, Handling, and Storage

As a substituted aniline, this compound should be handled with appropriate care, assuming hazards similar to its parent compounds, such as 2-methoxyaniline and other N-alkylanilines.[6][10]

-

Hazard Assessment: The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It is likely to cause skin and serious eye irritation. The parent compound, 2-methoxyaniline, is a suspected carcinogen.[6]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat, is mandatory.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and sources of ignition.[10][11]

References

- This compound, 96% Purity, C9H13NO, 1 gram. CP Lab Safety.

- This compound (C9H13NO). PubChemLite.

- N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105.

- SAFETY DATA SHEET - 2-Ethylaniline. Fisher Scientific.

- Safety Data Sheet - 2-Methoxyaniline. C/D/N Isotopes, Inc.

- SAFETY DATA SHEET - N-Ethyl-o-toluidine. Sigma-Aldrich.

- SAFETY DATA SHEET - N-(2-Cyanoethyl)-N-ethylaniline. TCI Chemicals.

- N-Ethyl-3-methoxyaniline | 41115-30-4. Biosynth.

- 2-Methoxyaniline SDS, 90-04-0 Safety D

- Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.

- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research.

- 5-Ethyl-2-methoxyaniline | C9H13NO | CID 22065596.

- 2-Methoxyaniline | 90-04-0 | C7H9NO. Guidechem.

Sources

- 1. N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 5-Ethyl-2-methoxyaniline | C9H13NO | CID 22065596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. Page loading... [wap.guidechem.com]

- 8. jocpr.com [jocpr.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of N-ethyl-2-methoxyaniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of N-ethyl-2-methoxyaniline, a compound of interest in organic synthesis and drug development. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this document outlines its expected solubility behavior based on fundamental chemical principles and the known properties of analogous structures. Furthermore, it provides detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers and drug development professionals to generate reliable data for their specific applications.

Introduction to this compound and the Critical Role of Solubility

This compound (C₉H₁₃NO) is an aromatic amine with a molecular structure that lends itself to a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its utility in drug discovery is underscored by the presence of the N-oxide functionality in many bioactive compounds, which can enhance water solubility and modulate biological activity.[3][4] The development of psychoactive compounds like Ibogaine, which has been investigated for treating substance use disorders, also involves aniline derivatives in its synthesis pathway.[5]

The solubility of a compound is a critical physical property that dictates its behavior in various chemical and biological systems.[6] In drug development, solubility directly impacts a drug's bioavailability, formulation, and dosage.[6][7] For synthetic chemists, understanding the solubility of a reagent like this compound is paramount for reaction design, purification processes (such as crystallization), and product formulation.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. The structure of this compound, featuring a benzene ring, an ethyl group, a methoxy group, and a secondary amine, suggests a nuanced solubility profile.

-

Influence of the Aromatic Ring and Alkyl Groups: The benzene ring and the ethyl group are nonpolar moieties, contributing to the molecule's solubility in nonpolar organic solvents through van der Waals interactions.[8]

-

Role of the Methoxy and Amino Groups: The methoxy (-OCH₃) and the secondary amine (-NH-) groups introduce polarity and the capacity for hydrogen bonding.[8] The nitrogen atom in the amine can act as a hydrogen bond acceptor, while the hydrogen atom can act as a donor. The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor. These features suggest an affinity for polar solvents.

Based on this structural analysis and by analogy to similar compounds like aniline and 2-(hexyloxy)aniline, we can infer the following solubility characteristics for this compound:[8][9][10]

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are expected to be excellent solvents for this compound. Their polarity can engage in dipole-dipole interactions, and they can accept hydrogen bonds from the amine group.

-

Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and propan-1-ol are likely to be effective solvents.[11] They can participate in hydrogen bonding with both the amine and methoxy groups.

-

Moderate to Good Solubility in Nonpolar Solvents: Solvents like toluene, hexane, and chloroform should exhibit some ability to dissolve this compound, primarily due to the nonpolar aromatic ring and ethyl group.[12]

-

Low Solubility in Water: Despite the presence of polar groups, the significant nonpolar character of the benzene ring and ethyl group will likely limit its solubility in water.[8][13]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Interactions |

| Polar Aprotic | DMSO, DMF, Acetone | High | Dipole-Dipole, Hydrogen Bond Acceptance |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Hydrogen Bonding (Donation & Acceptance) |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Good | Van der Waals, π-π stacking |

| Halogenated | Chloroform, Dichloromethane | Moderate to Good | Dipole-Dipole, Van der Waals |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | Van der Waals |

| Aqueous | Water | Low | Limited Hydrogen Bonding |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe robust methods for determining the thermodynamic solubility of this compound.

Equilibrium Solubility Determination via the Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility, which measures the concentration of a saturated solution in equilibrium with the solid solute.[14]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[9]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any suspended solid particles.[14]

-

Dilution: Dilute the saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Analytical Methods for Concentration Measurement

The choice of analytical technique is critical for accurate solubility determination.

UV-Vis spectroscopy is a rapid and cost-effective method for quantifying the concentration of chromophoric compounds like this compound.[6][15]

Protocol:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent by scanning a dilute solution across the UV-Vis spectrum.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at λ_max. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the diluted saturated solution at λ_max.

-

Concentration Determination: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution.

HPLC is a highly sensitive and selective method, particularly useful for complex mixtures or when high accuracy is required.[6][16]

Protocol:

-

Method Development: Develop an HPLC method with a suitable column (e.g., C18), mobile phase, and detector (e.g., UV detector set at λ_max) to achieve good separation and a sharp peak for this compound.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the same fixed volume of the diluted saturated solution into the HPLC system and record the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample. Correct for the dilution to find the solubility.

Diagram 2: Analytical Quantification Workflow

Caption: Comparison of UV-Vis and HPLC quantification methods.

Advanced Considerations and Data Interpretation

High-Throughput Solubility Screening

In early-stage drug discovery, rapid assessment of solubility is often required. Techniques like nephelometry, which measures light scattering from suspended particles, can be used for high-throughput kinetic solubility screening.[7][14][16] While providing valuable initial data, these methods may not represent true thermodynamic equilibrium.

Thermodynamic Modeling of Solubility

For a deeper understanding and predictive power, thermodynamic models can be employed. Models like the Non-Random Two-Liquid (NRTL) or UNIQUAC can be used to correlate and predict solubility data as a function of temperature and solvent composition, though they often require some experimental data for parameter fitting.[11][17][18] Machine learning models informed by thermodynamic properties are also emerging as powerful predictive tools.[19][20][21]

Diagram 3: Logic of Solubility Prediction

Caption: Relationship between molecular properties and solubility prediction.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a thorough understanding of its chemical structure allows for a strong predictive assessment of its behavior in various organic solvents. This guide provides the theoretical foundation for these predictions and, more importantly, equips researchers with robust, validated experimental protocols to determine precise solubility values. By employing the detailed shake-flask method coupled with accurate analytical quantification techniques like UV-Vis spectroscopy or HPLC, scientists in drug development and organic synthesis can generate the critical data needed to advance their research and development efforts.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents - Benchchem. (n.d.).

- Aniline - Solubility of Things. (n.d.).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (n.d.).

- Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems | Journal of Chemical & Engineering Data. (2011).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems - ResearchGate. (n.d.).

- An In-depth Technical Guide to the Solubility of 2-(hexyloxy)aniline in Common Organic Solvents - Benchchem. (n.d.).

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021).

- 2-Ethyl-N-(2-methoxy-1-methylethyl)-6-methylaniline - ChemBK. (2024).

- 104-94-9, 4-Methoxyaniline Formula - ECHEMI. (n.d.).

- This compound (C9H13NO) - PubChemLite. (n.d.).

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ChemRxiv. (n.d.).

- Thermodynamic modeling of activity coefficient and prediction of solubility: Part 2. Semipredictive or semiempirical models - PubMed. (n.d.).

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed. (2025).

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv. (n.d.).

- Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC - PubMed Central. (n.d.).

- Ibogaine - Wikipedia. (n.d.).

- This compound, 96% Purity, C9H13NO, 1 gram - CP Lab Safety. (n.d.).

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (n.d.).

Sources

- 1. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 2. calpaclab.com [calpaclab.com]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 5. Ibogaine - Wikipedia [en.wikipedia.org]

- 6. improvedpharma.com [improvedpharma.com]

- 7. rheolution.com [rheolution.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chembk.com [chembk.com]

- 13. echemi.com [echemi.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 2. Semipredictive or semiempirical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-ethyl-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Physicochemical Profile

N-ethyl-2-methoxyaniline, also known as 2-(Ethylamino)anisole, is an aromatic amine derivative. Its molecular structure, featuring an ethylamino group and a methoxy group on a benzene ring, dictates its reactivity and toxicological profile. Due to the limited availability of specific experimental data for this compound, the following table includes data from its structural parents, N-ethylaniline and 2-methoxyaniline, to provide a scientifically informed estimation of its properties.

| Property | This compound | N-ethylaniline (Analog) | 2-Methoxyaniline (Analog) | Data Source |

| CAS Number | 15258-43-2 | 103-69-5 | 90-04-0 | [1] |

| Molecular Formula | C₉H₁₃NO | C₈H₁₁N | C₇H₉NO | [2] |

| Molecular Weight | 151.21 g/mol | 121.18 g/mol | 123.15 g/mol | [2] |

| Appearance | Not specified; likely a liquid | Dark liquid with an aromatic odor | Colorless to yellowish liquid | [3][4] |

| Boiling Point | Predicted: ~267 °C | 204-205 °C | 225 °C | [5] |

| Melting Point | Not specified | -63 °C | 3 - 6 °C | [6] |

| Flash Point | Not specified | 85 °C (185 °F) | 92.3 °C | [3][7] |

| Density | Predicted: ~1.02 g/cm³ | 0.963 g/cm³ | 1.092 g/cm³ | [3][5][6] |

| Water Solubility | Not specified | Insoluble | 14 g/L | [3][6] |

Note: Predicted values are based on computational models for structurally similar compounds and should be used as estimations.

Hazard Identification and GHS Classification

The known hazard classifications for this compound provide a clear directive for handling.[8] This is supplemented by the more detailed classifications of its structural analogs to create a comprehensive understanding of the potential risks.

Confirmed Hazards for this compound: [8]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Inferred Hazards from Structural Analogs (N-ethylaniline and 2-Methoxyaniline):

-

Acute Toxicity: Toxic or fatal if it comes into contact with skin or is inhaled.[9]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure, with the hematopoietic (blood) system being a potential target.[9]

-

Carcinogenicity: 2-Methoxyaniline is suspected of causing genetic defects and may cause cancer.[6] This warrants treating this compound with the same level of precaution.

-

Flammability: While not classified as highly flammable, related compounds are combustible liquids and can form explosive vapor-air mixtures.[3][10]

The Hierarchy of Controls: A Proactive Safety Paradigm

A multi-layered approach to risk mitigation is essential. The hierarchy of controls provides a systematic framework for minimizing exposure, prioritizing the most effective measures.

Caption: Hierarchy of controls for managing risks associated with this compound.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a detailed SOP is non-negotiable. The following protocol is based on the known and inferred hazards.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. This is critical due to the potential for respiratory irritation and the toxicity of vapors from analogous compounds.[9] All manipulations, including weighing, transferring, and reactions, must be conducted within the fume hood to ensure adequate ventilation and containment of vapors. An eyewash station and safety shower must be readily accessible.[11]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment. The following are mandatory:

-

Eye and Face Protection: Chemical safety goggles with side shields are required at a minimum. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[12]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[6]

-

Lab Coat/Coveralls: A flame-resistant lab coat is required. For larger quantities or tasks with a higher splash potential, chemical-resistant coveralls should be worn over personal clothing.[12]

-

-

Respiratory Protection: When working outside of a fume hood is unavoidable, or in the event of a spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors is mandatory.[6]

Handling and Storage Protocols

-

General Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9][11]

-

Keep separated from strong oxidizing agents, acids, and acid chlorides.[10]

-

Store in a locked cabinet or a secure, designated area with limited access.

-

Given the instability of similar anilines in the presence of air and light, storage under an inert atmosphere (e.g., nitrogen or argon) is a recommended best practice.[3]

-

Emergency Procedures: Preparedness and Response

A clear and practiced emergency plan is crucial for mitigating the consequences of an incident.

Spill Response

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Contain: For liquid spills, contain the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

-

Neutralize (if applicable and safe): For small spills, a neutralizing agent appropriate for amines may be used with caution.

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[11]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the appropriate safety personnel.

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Caption: Workflow for responding to an exposure event involving this compound.

Disposal Considerations

All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a comprehensive understanding of its known and inferred hazards, coupled with a disciplined adherence to established safety protocols. By implementing robust engineering controls, mandating appropriate PPE, and ensuring all personnel are trained on these procedures, research and development activities can proceed with minimized risk. This guide serves as a foundational document to be adapted and integrated into your institution's specific health and safety management system.

References

-

Safety Data Sheet: 2-Amino-4-(N-(2-hydroxyethyl)amino)anisole . (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

-

Material Safety Data Sheet - Anisole, 99% . (2009). Cole-Parmer. Retrieved from [Link]

-

Chemical Label this compound . (n.d.). Retrieved from [Link]

-

N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - PubChem . (n.d.). National Institutes of Health. Retrieved from [Link]

-

2-methoxyaniline - ChemBK . (2024). Retrieved from [Link]

-

This compound (C9H13NO) - PubChemLite . (n.d.). Retrieved from [Link]

-

o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations . (2024). Retrieved from [Link]

Sources

- 1. chemical-label.com [chemical-label.com]

- 2. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 3. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 5. 2-ethyl-5-methoxyaniline CAS#: 321909-03-9 [m.chemicalbook.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. chembk.com [chembk.com]

- 8. N-(2-methoxyethyl)aniline | C9H13NO | CID 1581105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

Introduction: The Role of N-ethyl-2-methoxyaniline in Modern Synthesis

An In-depth Technical Guide to the Commercial Availability of N-ethyl-2-methoxyaniline for Research Applications

This compound, also known by its synonym N-ethyl-o-anisidine (CAS No. 15258-43-2), is a substituted aniline derivative that serves as a crucial building block in various fields of chemical research and development. Its utility is primarily as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialized dyes.[1][2] The presence of the ethylamino and methoxy groups on the benzene ring provides two distinct points for chemical modification, making it a versatile scaffold for constructing target compounds with specific biological or material properties. For instance, aniline derivatives are foundational to many classes of bioactive compounds, and this compound is a precursor for molecules used in drug discovery programs targeting kinases and other enzymes.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, safe handling protocols, and a practical experimental workflow.

Commercial Sourcing and Availability

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Procurement for laboratory use is straightforward, with options ranging from small-scale quantities for initial screening to larger amounts for scale-up studies. However, it is critical to note that this chemical is designated for professional research and industrial use only and is not intended for medical or consumer applications.[4][5]

Comparative Supplier Data

The following table summarizes the availability of this compound from several recognized suppliers. Purity levels and available quantities may vary, and researchers should consult the specific supplier's documentation for the most current information.

| Supplier | Product Name(s) | CAS Number | Typical Purity | Available Quantities | Notes |

| BLD Pharm | This compound | 15258-43-2 | Not specified | Custom | For Research Use Only.[6] |

| CP Lab Safety | This compound | 15258-43-2 | 96% | 1 gram | For professional laboratory use only.[4] |

| Sigma-Aldrich | N-Ethyl-o-anisidine | 15258-43-2 | Not specified | Not specified | Product is supplied under the TSCA R&D Exemption.[7] |

| Molbase Suppliers | This compound | 15258-43-2 | 98% - 99% | 1g, 2g, 500g | Lists multiple traders; grades include AR (Analytical Reagent).[8] |

| TCI Chemicals | N-Ethyl-o-anisidine | 15258-43-2 | >98.0% (GC) | 1g, 5g | Labeled as harmful if swallowed and causes skin/eye irritation. |

| Tetrahedron | This compound HCl | 857600-71-6 | Not specified | Custom | Available as the hydrochloride salt.[9][10] |

Scientific Integrity: Safe Handling and Storage

Trustworthiness through Self-Validating Safety Protocols

Handling this compound requires adherence to strict safety protocols as outlined in its Safety Data Sheet (SDS). This ensures the well-being of laboratory personnel and the integrity of the experimental results.

Core Safety Hazards:

-

Harmful if swallowed (H302).[11]

Mandatory Handling Procedures:

-

Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[12]

Storage Requirements: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[12]

Experimental Protocol: Reductive Amination for Synthesis

To illustrate the practical application and synthesis of related compounds, this section details a robust protocol for the N-alkylation of an aniline derivative. This method, based on established reductive amination principles, is a common procedure in medicinal chemistry and demonstrates a potential synthetic route to this compound (from o-anisidine and acetaldehyde) or its use as a starting material for further elaboration.[1]

Objective: To synthesize an N-ethylated aniline via palladium-catalyzed reductive amination.

Materials:

-

o-Anisidine (or other primary aniline)

-

Acetaldehyde

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate

-

2-Propanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Sodium Sulfate (Na₂SO₄, anhydrous)

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexane solvent system

-

Standard laboratory glassware, magnetic stirrer, and TLC supplies

Step-by-Step Methodology

-

Catalyst Activation:

-

To a round-bottom flask, add 10% Pd/C (0.5 mmol).

-

Add 2-propanol (90 mL).

-

In a separate beaker, dissolve ammonium formate (50 mmol) in water (10 mL) and add this solution to the flask.

-

Stir the mixture vigorously for 5-10 minutes. The ammonium formate serves as a safe and effective in situ source of hydrogen gas for the reduction step, activating the palladium catalyst.

-

-

Reaction Setup:

-

To the activated catalyst slurry, add the primary amine (e.g., o-anisidine, 5 mmol).

-

Add the aldehyde (e.g., acetaldehyde, 5 mmol).

-

Stir the reaction mixture at room temperature. The reaction proceeds via the initial formation of an imine intermediate between the aniline and the aldehyde, which is then immediately reduced by the activated palladium catalyst.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 30-60 minutes).

-

Once complete, filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst.[14] Wash the Celite pad with a small amount of 2-propanol or DCM.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Add this solution to a brine solution in a separatory funnel and extract.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again.[1]

-

Purify the resulting crude oil/solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-ethylated aniline product.[1][14]

-

Experimental Workflow Diagram

Caption: Reductive amination workflow for this compound synthesis.

Conclusion

This compound is a commercially accessible and valuable reagent for researchers engaged in organic synthesis and drug development. A clear understanding of its sourcing, purity grades, and stringent safety requirements is paramount for its effective and safe utilization in the laboratory. The provided experimental framework for its synthesis via reductive amination serves as a practical guide, emphasizing the importance of robust, well-understood protocols in chemical research. By integrating these principles of procurement, safety, and application, researchers can confidently incorporate this versatile building block into their synthetic strategies.

References

- This compound Chemical Label Information. (n.d.). Google Cloud.

- 15258-43-2|this compound|BLD Pharm. (n.d.). BLD Pharm.

- This compound, 96% Purity, C9H13NO, 1 gram. (n.d.). CP Lab Safety.

- SAFETY DATA SHEET - 2-Ethylaniline. (2025). Fisher Scientific.

- SAFETY DATA SHEET - 2-Methoxyaniline. (2015). C/D/N Isotopes, Inc.

- SAFETY DATA SHEET - N-Ethyl-o-anisidine. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET - N-(2-Cyanoethyl)-N-ethylaniline. (2025). TCI Chemicals.

- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxyaniline sodium salt dihydrate. (n.d.). Echemi.

- This compound price & availability. (n.d.). MOLBASE.

- 115424 this compound hydrochloride for Sale. (n.d.). Echemi.

- N-Ethyl-3-methoxyaniline | 41115-30-4. (n.d.). Biosynth.

- Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.). ResearchGate.

- Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol. (n.d.). BenchChem.

- 857600-71-6 | this compound hydrochloride | Tetrahedron. (n.d.). Tetrahedron.

- N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methoxyaniline, sodium salt, dihydrate, min 98%, 100 mg. (n.d.). Aladdin Scientific.

- Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. (2022). Taylor & Francis Online.

- Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PMC - NIH.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. calpaclab.com [calpaclab.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 15258-43-2|this compound|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. molbase.com [molbase.com]

- 9. echemi.com [echemi.com]

- 10. 857600-71-6 | this compound hydrochloride | Tetrahedron [thsci.com]

- 11. chemical-label.com [chemical-label.com]

- 12. fishersci.com [fishersci.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Role of N-ethyl-2-methoxyaniline in Modern Organic Synthesis: A Technical Guide

Abstract

N-ethyl-2-methoxyaniline, a substituted aromatic amine, represents a pivotal yet often overlooked building block in the landscape of organic synthesis. Its unique structural features—a secondary amine conferring specific reactivity and a methoxy group influencing the electronic properties of the aromatic ring—position it as a versatile precursor for a range of high-value molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, drawing upon established principles of aniline chemistry and documented syntheses of analogous structures. We will delve into its role in the synthesis of bioactive heterocyclic compounds, its potential as a key intermediate in the dye industry, and its utility in the development of functional materials such as corrosion inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are a cornerstone of modern chemical synthesis, forming the backbone of numerous pharmaceuticals, agrochemicals, and industrial dyes.[1][2] The functional groups on the aniline ring and the nitrogen atom dictate the molecule's reactivity and its ultimate application. This compound (Figure 1) is a case in point, possessing both N-alkylation and ortho-methoxy substitution. The N-ethyl group defines it as a secondary amine, influencing its nucleophilicity and preventing unwanted side reactions that can occur with primary anilines. The ortho-methoxy group, an electron-donating substituent, activates the aromatic ring, particularly at the para-position, making it susceptible to electrophilic substitution, a key step in many synthetic pathways.[3]

This guide will illuminate the synthetic utility of this compound by examining its potential roles in several key areas of organic synthesis. While direct, widespread literature on this specific molecule is nascent, by analyzing the well-documented reactivity of its parent compound, 2-methoxyaniline (o-anisidine), and other N-alkylated anilines, we can confidently extrapolate its potential applications and provide a scientifically grounded framework for its use.[4][5]

Figure 1: Chemical Structure of this compound

2-methoxyaniline + acetaldehyde → [Intermediate Iminium Ion] --(Reduction)--> this compound```

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity.

Direct N-Alkylation

Direct alkylation of 2-methoxyaniline with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base is another viable synthetic route. The base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the aniline, increasing its nucleophilicity.

Reaction Scheme:

Careful control of reaction conditions is necessary to minimize the over-alkylation to the tertiary amine, N,N-diethyl-2-methoxyaniline.

Potential Applications in Organic Synthesis

The unique structural attributes of this compound open up a wide array of potential applications in the synthesis of valuable organic molecules.

Precursor for Bioactive Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a significant number of approved drugs containing nitrogen-based ring systems. S[6]ubstituted anilines are key starting materials for the synthesis of a variety of N-heterocycles.

Quinolines are a class of heterocyclic compounds found in numerous natural products and synthetic drugs with a broad range of biological activities. The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. W[6]hile this compound itself is not a direct substrate for the classical Friedländer reaction, its derivatives can be. For instance, acylation of the aromatic ring followed by appropriate functional group manipulation could provide a suitable precursor.

A more direct potential application lies in modern variations of quinoline synthesis. For example, the electrophilic cyclization of N-(2-alkynyl)anilines is a powerful method for constructing substituted quinolines. N[1][7]-ethyl-2-methoxyaniline could be readily converted to the corresponding N-(2-alkynyl)-N-ethyl-2-methoxyaniline, which upon treatment with an electrophile like iodine monochloride (ICl), would be expected to undergo a 6-endo-dig cyclization to yield a 3-iodoquinoline derivative. The methoxy group would likely direct the cyclization to the para position.

Figure 2: Proposed Synthesis of a Substituted Quinoline

Caption: Potential synthetic route to quinolines from this compound.

Structurally related aniline derivatives are crucial components of many kinase inhibitors used in cancer therapy. For example, 5-(ethylsulfonyl)-2-methoxyaniline is a key pharmacophoric fragment in potent VEGFR2 inhibitors. T[8][9]his highlights the importance of the substituted 2-methoxyaniline scaffold in binding to the kinase active site. This compound could serve as a valuable starting material for the synthesis of novel kinase inhibitors, where the ethyl group could be used to modulate solubility and pharmacokinetic properties.

Intermediate in the Dye and Pigment Industry

The vast majority of synthetic dyes are azo dyes, which are characterized by the presence of an azo (-N=N-) linkage. T[10]he synthesis of azo dyes involves the reaction of a diazonium salt with a coupling component, which is often an electron-rich aromatic compound like a substituted aniline.

[5]this compound, with its electron-donating methoxy group activating the aromatic ring, is an excellent candidate as a coupling component. Diazotization of an aromatic amine followed by coupling with this compound would be expected to produce intensely colored azo dyes. The specific color of the dye would depend on the nature of the diazonium salt and the overall chromophoric system. The N-ethyl group can also contribute to the dye's properties, such as its solubility in different media and its affinity for various fibers.

[11]***

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |

| This compound | C₉H₁₃NO | 151.21 | Not available | |

| 2-Methoxyaniline | C₇H₉NO | 123.15 | 225 | |

| N-Ethylaniline | C₈H₁₁N | 121.18 | 204-205 |

Precursor for Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, particularly those with aromatic rings, are effective corrosion inhibitors for various metals and alloys in acidic media. T[12][13]hese molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Substituted anilines have been extensively studied as corrosion inhibitors. T[14]he presence of the nitrogen and oxygen atoms, as well as the π-electrons of the benzene ring in this compound, make it a promising candidate for this application. The ethyl group can enhance its surface coverage and hydrophobicity, potentially leading to improved corrosion inhibition efficiency.

Experimental Protocols

While specific, peer-reviewed protocols for reactions involving this compound are not abundant, reliable procedures can be adapted from the well-established chemistry of similar anilines.

General Protocol for N-Alkylation of 2-Methoxyaniline (Synthesis of this compound)

This protocol is a general representation and may require optimization.

Materials:

-

2-Methoxyaniline

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of 2-methoxyaniline (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add ethyl iodide (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Figure 3: Experimental Workflow for N-Alkylation

Caption: A typical workflow for the synthesis of this compound.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. Based on the safety data for its parent compound, 2-methoxyaniline, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. A[7]ppropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block with significant untapped potential in organic synthesis. Its strategic combination of a secondary amine and an activated aromatic ring makes it an ideal precursor for a diverse range of high-value molecules, including bioactive heterocycles, vibrant azo dyes, and effective corrosion inhibitors. While further research is needed to fully elucidate its reaction scope and specific applications, the foundational principles of aniline chemistry provide a robust framework for its utilization. This technical guide serves as a starting point for researchers and scientists to explore the synthetic utility of this compound and to unlock its potential in the development of new pharmaceuticals, materials, and other fine chemicals.

References

- Chemical label this compound. (n.d.).

- PubChemLite. (n.d.). This compound (C9H13NO).

- MySkinRecipes. (n.d.). 5-Ethyl-2-methoxyaniline.

- BenchChem. (2025). Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol.

- Gudekar, S., Lokhande, R., Sutar, R., Pednekar, S., Surve, S., & Kolhal, S. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1320-1324.

- Kratochvil, T., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(1), 1046-1067.

- BenchChem. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations.

- Haldar, N., Shukla, H. S., & Udaybhanu, G. (2011). Alkyl Substituted Anilines as Corrosion Inhibitor for N80 Steel in Hydrochloric Acid Medium. Asian Journal of Chemistry, 23(11), 5127-5132.

- Ornelas, C., et al. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. ChemistrySelect, 7(28), e202201509.

- Tristar Intermediates. (n.d.). N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21).

- BenchChem. (2025). N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing.

- Some Common Dye Intermediates. (n.d.).

- PubChem. (n.d.). N-(2-methoxyethyl)aniline.

- ChemRxiv. (2022).

- PubChem. (n.d.). N-ethyl-2-(2-methoxyphenyl)aniline.

- Mohammed, H. S., et al. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. International Journal of Drug Delivery Technology, 13(1), 395-400.

- ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.

- Biosynth. (n.d.). N-Ethyl-3-methoxyaniline.

- PubChem. (n.d.). 2-Methoxyaniline.

- ResearchGate. (n.d.). Binary mixtures of 2-methoxyaniline with various functional groups (Thermodynamic and transport properties).

- PubMed. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.

- MDPI. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.

- FooDB. (2010). Showing Compound N-Ethylaniline (FDB004541).

- ResearchGate. (2021). The Anti-corrosive Behavior of Benzo-Fused N-Heterocycles: An In-Silico Study Toward Developing Organic Corrosion Inhibitors.

- EPA. (n.d.). o-Anisidine (2-Methoyaniline).

- Santa Cruz Biotechnology. (n.d.). N-Ethyl-2,5-dimethoxyaniline.

- MDPI. (2021). Study of Corrosion Behavior of N'-(2-(2-oxomethylpyrrol- 1-yl)ethyl)piperidine for Mild Steel in the Acid Environment.

- ResearchGate. (2021). Investigation of Aniline and N,N-Dimethylaniline as Acidic Corrosion Inhibitor: a Structure–Efficiency Relationship Study.

Sources

- 1. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

- 7. 2.imimg.com [2.imimg.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. asianpubs.org [asianpubs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Strategic Utility of N-ethyl-2-methoxyaniline as a Precursor for Medicinally Relevant Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Molecular Complexity from a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic frameworks is paramount. These scaffolds form the core of a vast array of therapeutic agents, and the choice of starting materials can profoundly influence the feasibility, efficiency, and novelty of a synthetic campaign. N-ethyl-2-methoxyaniline, a readily accessible substituted aniline, emerges as a precursor of significant strategic value. Its unique substitution pattern—an activating methoxy group ortho to the amine and an N-ethyl substituent—offers a nuanced reactivity profile that can be exploited for the regioselective synthesis of important heterocyclic systems, notably quinolines and benzimidazoles.

This technical guide moves beyond a mere recitation of general synthetic methods. Instead, it provides a deep dive into the mechanistic underpinnings and practical considerations for leveraging this compound in the synthesis of these key heterocyclic families. By understanding the electronic and steric influences of the ethyl and methoxy groups, researchers can make informed decisions to control reaction outcomes and access novel chemical matter. This document is designed to serve as a practical and insightful resource for scientists at the forefront of pharmaceutical innovation.

I. Physicochemical Properties and Reactivity Profile of this compound

This compound is a liquid at room temperature with a molecular formula of C₉H₁₃NO and a molecular weight of 151.21 g/mol .[1] The presence of the electron-donating methoxy group at the ortho position increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The N-ethyl group, while also electron-donating, introduces steric bulk around the nitrogen atom, which can influence the regioselectivity of certain cyclization reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | Not widely reported |

| Solubility | Soluble in common organic solvents |

The reactivity of this compound is primarily dictated by the nucleophilicity of the amine and the activated aromatic ring. This dual reactivity is the cornerstone of its utility in the synthesis of fused heterocyclic systems.

II. Synthesis of Substituted Quinolines: Navigating Regioselectivity

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[2] Several classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, utilize aniline precursors. The substitution pattern of this compound introduces interesting considerations for these transformations.

A. The Combes Quinoline Synthesis: A Pathway to 2,4-Disubstituted-8-methoxyquinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] When employing this compound, the reaction is expected to proceed through the formation of an enamine intermediate, followed by intramolecular electrophilic cyclization and dehydration.

The presence of the ortho-methoxy group is anticipated to direct the cyclization to the C6 position of the aniline ring, leading to the formation of an 8-methoxyquinoline derivative. The N-ethyl group remains on the quinoline nitrogen, resulting in a quaternary ammonium salt which would likely de-ethylate under the harsh acidic conditions, or the reaction may not proceed as expected due to steric hindrance. However, in a modified approach where the N-ethyl group is introduced after the quinoline core formation, its presence can be retained.

A study on the Combes reaction with methoxy-substituted anilines has shown that the steric effects of substituents play a crucial role in the rate-determining annulation step.[4] The electron-donating nature of the methoxy group can also influence the rate of the electrophilic aromatic substitution.[4]

Conceptual Experimental Protocol: Combes Synthesis of a 2,4-Dimethyl-8-methoxyquinoline Derivative

This protocol is a conceptual adaptation of the classical Combes synthesis to this compound.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid

-

Ethanol

-

Sodium bicarbonate solution

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add acetylacetone (1.1 equivalents) to the solution.

-

Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise while cooling the flask in an ice bath.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2,4-dimethyl-8-methoxyquinoline derivative.

Caption: Conceptual workflow of the Combes synthesis with this compound.

B. The Doebner-von Miller Reaction: Accessing Substituted 8-Methoxyquinolines

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be generated in situ from aldehydes or ketones.[5] The reaction is typically carried out under strong acidic conditions.

When this compound is subjected to Doebner-von Miller conditions, the initial step is a Michael addition of the amine to the α,β-unsaturated carbonyl compound. Subsequent cyclization onto the electron-rich aromatic ring, followed by oxidation, yields the quinoline product. The methoxy group at the 2-position of the aniline is expected to direct the cyclization to the adjacent C6 position, leading to an 8-methoxyquinoline.

Challenges and Considerations:

A common side reaction in the Doebner-von Miller synthesis is the formation of tar and polymers, especially under harsh acidic conditions.[6] Careful control of the reaction temperature and acid concentration is crucial for obtaining good yields.[6]

Conceptual Experimental Protocol: Doebner-von Miller Synthesis of a 2-Methyl-8-methoxyquinoline Derivative

This protocol is a conceptual adaptation of the Doebner-von Miller reaction.

Materials:

-

This compound

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Ethanol

-

Sodium hydroxide solution

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, place a solution of this compound (1 equivalent) in ethanol.

-

Add concentrated hydrochloric acid (2-3 equivalents) slowly.

-

Add the oxidizing agent to the mixture.

-

From the dropping funnel, add crotonaldehyde (1.2 equivalents) dropwise to the heated reaction mixture (reflux).

-

Continue refluxing for 3-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and carefully neutralize it with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Caption: General workflow for the Doebner-von Miller synthesis.

III. Synthesis of Benzimidazoles: A Gateway to Bioactive Cores

Benzimidazoles are another class of heterocyclic compounds with immense therapeutic importance, found in drugs such as proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The most common route to benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde.

To utilize this compound for benzimidazole synthesis, it would first need to be converted to the corresponding N-ethyl-o-phenylenediamine derivative. This can be achieved through a nitration reaction followed by reduction. The subsequent cyclization would then lead to a 1-ethyl-7-methoxybenzimidazole scaffold.

A. Synthesis of the N-ethyl-o-phenylenediamine Precursor

The synthesis of the diamine precursor is a critical step. A plausible route involves the nitration of this compound, which is expected to occur at the position para to the activating amino group (C4) and/or the position para to the methoxy group (C5). Separation of the desired isomer followed by reduction of the nitro group would yield the N-ethyl-o-phenylenediamine.

B. Condensation with Aldehydes to Form 1-Ethyl-2-substituted-7-methoxybenzimidazoles

The condensation of N-ethyl-o-phenylenediamine with an aldehyde is a widely used method for the synthesis of 2-substituted benzimidazoles.[7][8] Various catalysts, including ammonium chloride, can be employed to facilitate this reaction.[7]

Conceptual Experimental Protocol: Synthesis of a 1-Ethyl-7-methoxy-2-phenylbenzimidazole

This protocol outlines the conceptual steps for the synthesis of a substituted benzimidazole from the corresponding diamine precursor.

Materials:

-

N-ethyl-3-methoxy-1,2-diaminobenzene (hypothetical precursor)

-

Benzaldehyde

-

Ammonium chloride

-

Ethanol

-

Water

Procedure:

-

To a solution of N-ethyl-3-methoxy-1,2-diaminobenzene (1 equivalent) in ethanol, add benzaldehyde (1 equivalent).

-

Add a catalytic amount of ammonium chloride (e.g., 30 mol%).

-

Stir the reaction mixture at 80°C for 2-4 hours, monitoring by TLC.[7]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 1-ethyl-7-methoxy-2-phenylbenzimidazole.

Caption: General pathway for the synthesis of 1,2-disubstituted benzimidazoles.

IV. Safety and Handling

This compound and its parent compound, 2-methoxyaniline, should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 2-Methoxyaniline is harmful if swallowed or inhaled and is toxic in contact with skin.[9] It is also suspected of causing genetic defects and may cause cancer.[9] All waste materials should be disposed of in accordance with local regulations.

V. Conclusion and Future Outlook

This compound represents a valuable and somewhat underutilized precursor for the synthesis of medicinally important heterocyclic compounds. The strategic placement of the N-ethyl and ortho-methoxy groups provides a handle for controlling regioselectivity in classical cyclization reactions, offering access to substituted quinoline and benzimidazole scaffolds that might be challenging to synthesize through other routes.

Future research in this area could focus on exploring a wider range of reaction partners for this compound in these classical syntheses, as well as investigating its utility in more modern, metal-catalyzed cyclization reactions. The development of efficient and selective methods for the synthesis of the N-ethyl-o-phenylenediamine precursor will also be crucial for expanding the scope of benzimidazole synthesis from this starting material. As the demand for novel heterocyclic entities in drug discovery continues to grow, a deeper understanding and application of versatile precursors like this compound will undoubtedly play a key role in advancing the field.

References

- Rithe, S. S., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 52B(10), 1331-1335.

- Larock, R. C., & Yao, T. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 72(19), 7362–7365.

- Deshmukh, M. B., et al. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 164-168.

- Patel, H. R., et al. (2018). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 13(2), 78-85.

-

Iwemi, B. (n.d.). SYNTHESIS OF N- ETHYL- 8 - METHOXY- 5 - QUINOLINE SULPHONAMIDE. The Global Bookstore. Retrieved from [Link]

- Zhang, X., Yao, T., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(33), 6487-6493.

-

Wikipedia contributors. (2023, December 27). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

- Abdel-Wahab, B. F., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20, S499-S516.

- Singh, S., et al. (2022).

- Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.

- Safety Data Sheet for 2-Methoxyaniline. (2015). C/D/N Isotopes, Inc.

- Material Safety Data Sheet for 2-Methoxyaniline. (n.d.). CDH Fine Chemical.

- Alyamkina, E. A., et al. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(11), 968-975.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.

-

General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

- Zhang, W., et al. (2020). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Chinese Journal of Pharmaceuticals, 51(1), 35-38.

- Patil, S. A., et al. (2017).

- Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research, 10(11), 89-98.

- Preston, P. N., & Tennant, G. (1969). A new and simple synthesis of benzimidazole N-oxides.

- Reddy, B. C., et al. (2015). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 430-435.

-

PubChem. (n.d.). N-(2-methoxyethyl)aniline. Retrieved from [Link]

- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (n.d.). Benchchem. Retrieved from a relevant Benchchem technical document.

-

Synthesis of Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. (n.d.). ResearchGate. Retrieved from [Link]

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21389.

- O'Brien, Z. M., et al. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(19), 3549.

- Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). Organic Chemistry: An Indian Journal, 18(1), 1-10.